Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protective group and a 1-aminocyclopentyl carbonyl substituent. This structure is synthesized via amidation reactions involving tert-butyl piperazine-1-carboxylate and functionalized acyl chlorides or activated esters, as exemplified in related syntheses (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, synthesized via bromoacetyl intermediates) .
Structure
3D Structure
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)15(16)6-4-5-7-15/h4-11,16H2,1-3H3 |
InChI Key |
NJUHNUMIDJQIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Pathway A: Carbodiimide-Mediated Coupling
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- 4-Dimethylaminopyridine (DMAP)
Solvent : Dichloromethane (DCM)
Conditions : Room temperature, overnight.
- Dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) and 1-aminocyclopentanecarboxylic acid (1.5 equiv) in anhydrous DCM.
- Add EDC (1.5 equiv), HOBt (1.5 equiv), and DMAP (1.5 equiv).
- Stir at 20°C for 12–16 hours.
- Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/hexane).
Expected Yield : ~85–90% (based on analogous reactions).
Pathway B: Reductive Amination (Alternative Route)
Reagents :
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent : 1,2-Dichloroethane (DCE)
Conditions : Room temperature, 12 hours.
- React tert-butyl piperazine-1-carboxylate with 1-aminocyclopentanecarbaldehyde in DCE.
- Add NaBH(OAc)₃ (3.0 equiv) and stir until completion.
- Quench with water, extract with DCM, and concentrate.
- Purify via flash chromatography.
Expected Yield : ~80–86%.
Comparative Data Table
*Photoredox methods are applicable for aryl amines but require validation for aliphatic systems.
Critical Analysis
- Carbodiimide Coupling : Most reliable for amide formation, with high yields and mild conditions. Requires stoichiometric coupling agents.
- Reductive Amination : Suitable for substrates with aldehyde intermediates but may require additional steps for aldehyde synthesis.
- Photoredox Catalysis : Emerging methodology for C–N bond formation but limited to specific substrates.
Optimization Recommendations
- Purification : Use gradient chromatography (ethyl acetate/hexane) for optimal separation.
- Scale-Up : Carbodiimide coupling is scalable, as demonstrated in multi-gram syntheses.
- Side Products : Monitor for over-alkylation in reductive amination or racemization in coupling reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield free piperazine derivatives. This reaction is pivotal for deprotection in multistep syntheses.
-
The acidic hydrolysis of the Boc group is widely utilized in peptide synthesis and drug intermediate preparation .
-
Basic conditions may also cleave the amide bond between the piperazine and cyclopentane groups, though this is less common.
Deprotection of the Tert-Butyl Group
The Boc group is selectively removed under acidic conditions to generate reactive amines for further functionalization.
-
TFA is preferred for its efficiency in Boc removal without affecting the aminocyclopentane moiety .
-
HCl-mediated deprotection is cost-effective but may require longer reaction times.
Amide Bond Formation
The carbonyl group adjacent to the cyclopentane enables nucleophilic acyl substitution, facilitating amide coupling.
-
COMU and TEA are commonly used for coupling with carboxylic acids or amines .
-
Stereochemistry of the cyclopentane group influences reaction kinetics and product stability.
Nucleophilic Substitution
The piperazine nitrogen atoms participate in alkylation or arylation reactions.
-
Alkylation reactions are critical for modifying solubility and bioavailability.
-
Palladium-catalyzed couplings enable aromatic ring functionalization .
Reductive Amination and Coupling
The primary amine on the cyclopentane enables reductive amination or cross-coupling.
-
Reductive amination expands structural diversity for drug discovery.
-
Cross-coupling reactions introduce aromatic pharmacophores.
Scientific Research Applications
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Electronic Properties
The target compound’s 1-aminocyclopentyl carbonyl group distinguishes it from other piperazine derivatives. Key comparisons include:
Key Observations :
- Electronic Effects: The aminocyclopentyl group provides moderate basicity compared to electron-withdrawing substituents like cyano () or trifluoromethyl (), which reduce piperazine basicity.
- Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl or chloro-methoxyphenyl ) hinder nucleophilic reactions at the piperazine nitrogen, whereas smaller groups (e.g., methylphenyl ) allow greater flexibility.
Stability and Reactivity
- Acid Stability: Unlike triazole-containing analogues (e.g., compounds 1a/1b in ), which degrade in simulated gastric fluid, the Boc-protected aminocyclopentyl derivative is likely more stable due to the absence of labile triazole moieties .
- Thermal Stability : TBMPCPC demonstrated stability at elevated temperatures (303–333 K) in corrosion inhibition studies, suggesting that aromatic substituents enhance thermal resilience compared to aliphatic groups .
Biological Activity
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₇N₃O₃
- Molecular Weight : 297.39 g/mol
- IUPAC Name : tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate
The compound features a piperazine ring, which is a common motif in many biologically active molecules. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds containing the piperazine moiety exhibit a wide range of biological activities, including:
- Antitumor Activity : Piperazine derivatives have been shown to possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Some studies suggest that piperazine derivatives exhibit antibacterial and antifungal activities. This is significant in the context of increasing antibiotic resistance .
- Neurological Effects : Certain piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic effects in neuropsychiatric disorders .
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cell growth and survival.
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 1-aminocyclopentanecarboxylic acid. The following reaction scheme outlines this process:
Case Study 1: Antitumor Activity
A study published in Cancer Letters demonstrated that a related piperazine derivative effectively inhibited the growth of breast cancer cells through apoptosis induction. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate?
The synthesis often involves multi-step processes, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with brominated intermediates (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C using K₂CO₃ as a base (88.7% yield) .
- Step 2 : Introduce the 1-aminocyclopentyl moiety via coupling reactions using reagents like EDCI and HOAt under anhydrous conditions .
- Step 3 : Purify intermediates via automated flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) .
Q. How is the compound purified post-synthesis?
Common methods include:
Q. What spectroscopic methods confirm its structural identity?
Key techniques include:
- NMR : ¹H/¹³C NMR for verifying piperazine ring protons (δ 3.4–3.8 ppm) and tert-butyl groups (δ 1.4 ppm) .
- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) .
- LCMS : Confirm molecular weight (e.g., [M+H]⁺ = 368.5 g/mol) .
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
- Diastereomer separation : Use chiral column chromatography (e.g., CHIRALPAK® AD-H) to resolve enantiomers, as shown for tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate .
- Stereoselective catalysis : Employ CuH/Pd synergistic catalysis for asymmetric hydroarylation of vinylarenes to control stereocenters .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray diffraction to confirm bond connectivity and spatial arrangement .
- Dynamic effects : Account for conformational flexibility (e.g., piperazine ring puckering) using molecular dynamics simulations .
Q. What computational methods predict biological target interactions?
- Docking studies : Use AutoDock Vina to model binding with enzymes like Bruton’s tyrosine kinase (BTK), focusing on hydrogen bonds with the carbonyl group .
- Molecular dynamics : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (e.g., MMPBSA calculations) .
Q. How to optimize reaction conditions for scale-up?
- Solvent screening : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety .
- Catalyst tuning : Test Pd/Cu ratios in cross-coupling reactions to enhance yield (>95%) and reduce byproducts .
Q. How is biological activity evaluated in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
